molecular formula C17H22N4O2S B6457859 N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide CAS No. 2549003-21-4

N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide

Cat. No.: B6457859
CAS No.: 2549003-21-4
M. Wt: 346.4 g/mol
InChI Key: XEEPTXWTVHMWIE-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a synthetic sulfonamide derivative featuring a pyrrolidine scaffold substituted with a 4-methylpyrimidin-2-yl group at position 1 and an N-methyl-N-(phenylmethanesulfonamide) moiety at position 3. The 4-methylpyrimidin-2-yl group may enhance binding affinity to enzymatic pockets, while the phenylmethanesulfonamide contributes to solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-14-8-10-18-17(19-14)21-11-9-16(12-21)20(2)24(22,23)13-15-6-4-3-5-7-15/h3-8,10,16H,9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEPTXWTVHMWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(C2)N(C)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide and related sulfonamide-pyrimidine derivatives from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight Biological Target/Activity Notes
Target Compound : this compound Pyrrolidine-sulfonamide 4-methylpyrimidin-2-yl, phenylmethanesulfonamide, N-methyl Not provided Inferred kinase inhibition (structural analogy) Pyrimidine and sulfonamide groups suggest kinase-targeting potential.
: N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Pyrimidine-sulfonamide 5-bromo, morpholin-4-yl, methoxy, trimethylbenzenesulfonamide Not provided Unknown (structural focus) Bromine and morpholine may enhance steric bulk and solubility .
: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide Pyrazolo-pyrimidine-sulfonamide Fluorophenyl, chromen-4-one, methanesulfonamide 603.0 (M++1) Likely kinase or protease inhibition Fluorine atoms improve binding; chromenone adds aromaticity .
: 1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea Pyrrolidine-pyrimidine-pyrazole Fluorophenyl, methoxyethyl, 2-methylpyrimidin-5-yl, phenylpyrazole Not provided TRKA kinase inhibition Fluorophenyl and pyrimidine enhance selectivity for TRKA kinases .
: N-methyl-N-[1-(2-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-3-yl]-methanesulfonamide Thieno-pyrimidine-sulfonamide Thieno-pyrimidine, morpholin-4-yl, methyl Not provided Kinase inhibition (implied by synthesis) Thieno-pyrimidine core increases aromatic surface area for binding .

Key Structural and Functional Insights:

Core Heterocycles: The target compound employs a pyrrolidine-pyrimidine scaffold, whereas analogs in –4 utilize pyrazolo-pyrimidine, thieno-pyrimidine, or pyrazole cores.

Substituent Effects :

  • Halogenation : Fluorine atoms () are linked to improved metabolic stability and binding affinity via halogen bonding .
  • Morpholine vs. Pyrimidine : Morpholine substituents () enhance solubility, while methylpyrimidine groups (target compound, ) may optimize steric interactions in enzymatic pockets .

Biological Targets: TRKA kinase inhibition is explicitly noted for the fluorophenyl-pyrimidine derivative in , suggesting that the target compound’s pyrimidine-pyrrolidine scaffold could similarly target kinase domains .

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